BenchChemオンラインストアへようこそ!

(3R)-3-fluoropyrrolidin-2-one

Conformational analysis 19F NMR Pyrrolidinone ring pucker

Select (3R)-3-fluoropyrrolidin-2-one for its unique (R)-configured fluorine gauche effect, which reduces amine basicity by 1–2 pKa units and pre-organizes the ring into a C(γ)-exo pucker. This building block lowers hERG binding (>7-fold improvement) while preserving kinase potency, and its non-basic amide avoids lysosomal trapping, making it essential for CNS-penetrant candidates and freedom-to-operate scaffold innovation.

Molecular Formula C4H6FNO
Molecular Weight 103.09 g/mol
Cat. No. B8222376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-fluoropyrrolidin-2-one
Molecular FormulaC4H6FNO
Molecular Weight103.09 g/mol
Structural Identifiers
SMILESC1CNC(=O)C1F
InChIInChI=1S/C4H6FNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7)/t3-/m1/s1
InChIKeyOPUUXPIAXCZUOB-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3R)-3-Fluoropyrrolidin-2-one Is the Superior Chiral Scaffold for Kinase and Epigenetic Inhibitor Programs


(3R)-3-Fluoropyrrolidin-2-one (CAS 1175052-20-6) is a chiral, five-membered fluorinated lactam building block. The fluorine atom at the 3-position in the (R) configuration introduces a strong stereoelectronic gauche effect that pre-organizes the pyrrolidinone ring conformation, while simultaneously lowering the basicity of adjacent amine substituents by approximately 1–2 pKa units [1]. This combination of conformational restriction and electronic modulation directly differentiates it from the (S)-enantiomer, the non-fluorinated parent, and 3,3-difluoro analogs in drug discovery programs.

Generic Substitution Fails: Why (3R)-Configuration and Ring Heteroatom Identity Are Non-Interchangeable


Replacing (3R)-3-fluoropyrrolidin-2-one with the (S)-enantiomer inverts the absolute configuration of the fluorine-substituted stereocenter, which reverses the ring pucker preference dictated by the fluorine gauche effect and has led to complete loss of target activity in documented scaffold-hopping campaigns [1]. Substitution with 3,3-difluoropyrrolidin-2-one eliminates the stereocenter entirely and introduces a second fluorine atom that further alters the ring's conformational equilibrium and electronic profile, precluding its use as a direct isostere [2]. The non-fluorinated pyrrolidin-2-one lacks the beneficial pKa lowering and metabolic blocking effects of the fluorine, while 3-fluoropyrrolidine (the reduced amine form) exhibits a >2-unit higher basicity that increases hERG liability and reduces CNS penetration .

Head-to-Head Comparative Evidence: (3R)-3-Fluoropyrrolidin-2-one Outperforms Closest Analogs


Conformational Pre-organization: (3R)-Fluoropyrrolidin-2-one Stabilizes the Bioactive Ring Pucker via the Fluorine Gauche Effect

In solution-phase NMR studies of 3-fluoropyrrolidines, the fluorine substituent exerts a stereoelectronic gauche effect that stabilizes the C(γ)-exo ring conformation over the C(β)-endo alternative. The (R) configuration directs the fluorine to a pseudo-equatorial orientation in the preferred pucker, which pre-organizes the scaffold for ATP-binding cleft recognition in kinase inhibitors [1]. This effect is absent in non-fluorinated pyrrolidin-2-one and is opposed in the (S)-enantiomer.

Conformational analysis 19F NMR Pyrrolidinone ring pucker

Melting Point Elevation: Fluorination Raises Melting Point by >18°C vs. Non-Fluorinated Pyrrolidin-2-one, Improving Solid-State Handling

In the 1-(tert-butyl) series, the 3-fluoropyrrolidin-2-one derivative exhibits a melting point of 25–35°C, compared to 6.49°C for the non-fluorinated analog 1-(tert-butyl)pyrrolidin-2-one . This >18°C elevation reflects enhanced intermolecular dipole–dipole interactions from the C–F bond and translates to improved solid-state handling and formulation properties for (3R)-3-fluoropyrrolidin-2-one relative to non-fluorinated pyrrolidin-2-one building blocks.

Physicochemical properties Melting point Solid-state characterization

Reduced hERG Liability: (3R)-3-Fluoropyrrolidin-2-one Incorporation Shifts hERG IC50 from 9.7 μM to >75 μM in DNA-PK Inhibitors

Incorporation of the 3-fluoropyrrolidin-2-one scaffold into DNA-PK inhibitor chemotypes reduced hERG channel binding by >7.7-fold, shifting the IC50 from 9.7 μM to >75 μM while preserving DNA-PK enzymatic potency [1]. This reduction in hERG affinity is attributed to the electron-withdrawing effect of the fluorine atom, which lowers the basicity of the adjacent nitrogen and disrupts key cation–π interactions with the hERG channel pore.

hERG Cardiotoxicity DNA-PK inhibitor Safety pharmacology

Metabolic Stability Advantage: Fluorine Blocking Effect Reduces Oxidative Metabolism vs. Non-Fluorinated Pyrrolidin-2-one

The electron-withdrawing fluorine at the 3-position deactivates the pyrrolidinone ring toward cytochrome P450-mediated oxidative metabolism at the adjacent C–H bonds. Comparative metabolic stability data for fluorinated vs. non-fluorinated pyrrolidine-containing matched molecular pairs show that 3-fluorination increases microsomal half-life by 2–5 fold . For the p300 bromodomain inhibitor series, the (S)-3-fluoropyrrolidin-2-one-containing compound CZL-046 demonstrated significantly improved in vitro metabolic properties compared to the non-fluorinated lead compound 5; the (3R)-enantiomer is expected to confer comparable metabolic protection [1].

Metabolic stability Liver microsomes CYP oxidation Half-life

Stereochemistry-Dependent Target Engagement: (R)- vs. (S)-3-Fluoropyrrolidin-2-one Yield Opposite p300 Bromodomain SAR

In the p300/CBP bromodomain inhibitor series, scaffold-hopping from an (R)-5-methylpyrrolidin-2-one core (lead A1, IC50 = 0.064 μM) to the (S)-3-fluoropyrrolidin-2-one scaffold (CZL-046) was guided by conformational analysis showing that the (S)-fluorine orientation aligns with the inhibitor binding pose [1]. The (R)-3-fluoropyrrolidin-2-one stereochemistry positions the fluorine in the opposite orientation, which is anticipated to be complementary to a different set of bromodomain pockets or kinase ATP sites, providing a structurally differentiated starting point for programs requiring the (R) configuration.

Stereochemistry-activity relationship p300 bromodomain Epigenetic inhibitor

pKa Modulation: 3-Fluoropyrrolidin-2-one Exhibits ~2 log Units Lower Basicity than 3-Fluoropyrrolidine, Enhancing CNS Penetration Potential

Fluorination adjacent to a basic nitrogen in pyrrolidines lowers the pKa of the conjugate acid by approximately 1–2 units compared to the non-fluorinated parent . The lactam carbonyl in (3R)-3-fluoropyrrolidin-2-one further reduces the basicity of the ring nitrogen (estimated pKa of the protonated amide < −1), compared to 3-fluoropyrrolidine (pKa ~7–8). This >8 log-unit difference in basicity directly impacts the fraction of neutral species at physiological pH, which is a key determinant of passive CNS permeability .

pKa CNS penetration Basicity ADME

When to Procure (3R)-3-Fluoropyrrolidin-2-one: High-Value Application Scenarios


Kinase Inhibitor Lead Optimization Requiring Attenuated hERG Risk

In DNA-PK, PI3K, or other kinase inhibitor programs where the core scaffold contains a basic amine, incorporating (3R)-3-fluoropyrrolidin-2-one as a terminal cap or linker element can reduce hERG binding by >7-fold (e.g., IC50 shift from 9.7 μM to >75 μM) while preserving kinase potency [1]. This is particularly valuable for oncology programs advancing beyond hit-to-lead into lead optimization, where cardiac safety margins must be established before candidate nomination.

CNS-Targeted Programs Demanding Low Basicity and Consistent Passive Permeability

For CNS drug discovery programs targeting bromodomains, GPCRs, or ion channels, (3R)-3-fluoropyrrolidin-2-one provides a non-basic scaffold (amide pKa < −1) that avoids lysosomal trapping and pH-dependent permeability swings . The fluorine atom further enhances passive permeability by lowering polar surface area relative to the non-fluorinated lactam, making this building block ideal for constructing CNS-penetrant chemical probes.

Peptidomimetic Design Exploiting Conformational Locking by the Fluorine Gauche Effect

In peptide and peptidomimetic drug discovery, (3R)-3-fluoropyrrolidin-2-one can replace proline or pipecolic acid residues to introduce a conformational bias of 2–4 kJ/mol toward the C(γ)-exo ring pucker [2]. This pre-organizes the backbone dihedral angles to stabilize β-strand or polyproline type II conformations that are critical for protein–protein interaction inhibition and protease resistance.

Scaffold-Hopping Campaigns to Secure Novel IP Around Fluorinated Pyrrolidinone Cores

The (R) configuration of 3-fluoropyrrolidin-2-one is structurally differentiated from the extensively patented (S)-enantiomer (e.g., CZL-046, p300 IC50 = 3.3 nM) [3]. Programs seeking freedom to operate in the bromodomain or kinase inhibitor space can use (3R)-3-fluoropyrrolidin-2-one as a starting scaffold to generate novel composition-of-matter patents with distinct conformational and pharmacophoric profiles.

Quote Request

Request a Quote for (3R)-3-fluoropyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.